4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide 4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946200-81-3
VCID: VC11800140
InChI: InChI=1S/C19H24N4O4S/c1-27-17-7-5-16(6-8-17)19(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-4-2-3-9-20-18/h2-9H,10-15H2,1H3,(H,21,24)
SMILES: COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Molecular Formula: C19H24N4O4S
Molecular Weight: 404.5 g/mol

4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

CAS No.: 946200-81-3

VCID: VC11800140

Molecular Formula: C19H24N4O4S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide - 946200-81-3

Description

The compound "4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide" is a complex organic molecule that likely belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely studied for their pharmacological properties, including potential use in medicinal chemistry.

Key Structural Features

  • Benzamide Core: The benzamide group (CONH-CONH-) is central to the compound's structure, often contributing to biological activity through hydrogen bonding and interaction with biological targets.

  • Methoxy Substitution: The methoxy group (OCH3-OCH_3) on the benzene ring can enhance lipophilicity and influence electronic properties.

  • Piperazine Ring: The piperazine moiety is a common feature in drug design, known for increasing water solubility and improving pharmacokinetic profiles.

  • Pyridine Ring: Pyridine can act as a hydrogen bond acceptor and contribute to binding affinity in receptor-ligand interactions.

  • Sulfonyl Linkage: The sulfonyl group (SO2-SO_2-) often increases metabolic stability and modulates the compound's polarity.

Potential Applications

While specific applications of this compound are not available, its structural elements suggest it may have roles in:

  • Pharmacology: Compounds with similar features are often explored as receptor modulators or enzyme inhibitors.

  • Therapeutics: The combination of benzamide and piperazine motifs has been linked to applications in central nervous system (CNS) disorders, cancer therapy, and antimicrobial activity.

Synthetic Considerations

The synthesis of such compounds typically involves:

  • Functionalization of the benzamide core.

  • Introduction of the piperazine ring via nucleophilic substitution or reductive amination.

  • Incorporation of the pyridine group through coupling reactions.

  • Addition of the sulfonyl group using sulfonyl chlorides or related reagents.

Research Significance

Compounds with similar frameworks have been studied for:

  • Anticancer Activity: Benzamide derivatives have shown promise in inhibiting tumor growth by targeting specific enzymes or receptors.

  • CNS Disorders: Piperazine-containing molecules are common in antipsychotic and antidepressant drugs.

  • Antimicrobial Properties: Sulfonamides are well-known for their antibacterial effects.

Data Table for Structural Analysis

FeatureDescription
Molecular FormulaC18_{18}H22_{22}N4_{4}O3_{3}S
Functional GroupsMethoxy, Benzamide, Piperazine, Pyridine, Sulfonyl
Molecular WeightApprox. 374 g/mol
SolubilityLikely soluble in polar solvents
Potential InteractionsHydrogen bonding, π-stacking
CAS No. 946200-81-3
Product Name 4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Molecular Formula C19H24N4O4S
Molecular Weight 404.5 g/mol
IUPAC Name 4-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Standard InChI InChI=1S/C19H24N4O4S/c1-27-17-7-5-16(6-8-17)19(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-4-2-3-9-20-18/h2-9H,10-15H2,1H3,(H,21,24)
Standard InChIKey HCLMUGHXYYWBOB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
PubChem Compound 25285077
Last Modified Nov 23 2023

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